Potassium;trifluoro(oxan-2-yl)boranuide

Beschreibung

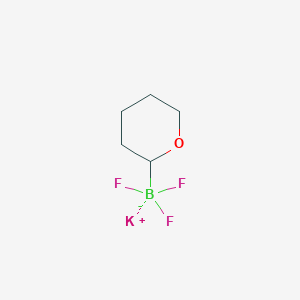

Potassium trifluoro(oxan-2-yl)boranuide (K[oxan-2-yl-BF₃]) is a potassium trifluoroborate salt characterized by a tetrahydro-2H-pyran-2-yl (oxan-2-yl) substituent. This compound belongs to a class of organoboron reagents widely employed in Suzuki-Miyaura cross-coupling reactions due to their stability and ease of handling compared to boronic acids . The oxan-2-yl group introduces a cyclic ether moiety, which may enhance solubility in polar solvents and influence steric/electronic properties during reactions.

Eigenschaften

IUPAC Name |

potassium;trifluoro(oxan-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BF3O.K/c7-6(8,9)5-3-1-2-4-10-5;/h5H,1-4H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSNGMWPKVNYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CCCCO1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2415072-72-7 | |

| Record name | potassium trifluoro(oxan-2-yl)boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium;trifluoro(oxan-2-yl)boranuide can be synthesized through the reaction of oxan-2-ylboronic acid with potassium fluoride and trifluoroborane. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process ensures high purity and yield by controlling temperature, pressure, and reaction time. The compound is then purified through crystallization or other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium;trifluoro(oxan-2-yl)boranuide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or esters.

Reduction: It can be reduced to form boranes.

Substitution: The trifluoro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens or organometallic compounds are employed.

Major Products Formed

Oxidation: Boronic acids or esters.

Reduction: Boranes.

Substitution: Various substituted boron compounds.

Wissenschaftliche Forschungsanwendungen

Potassium;trifluoro(oxan-2-yl)boranuide has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.

Industry: Applied in the production of advanced materials and polymers

Wirkmechanismus

The mechanism of action of potassium;trifluoro(oxan-2-yl)boranuide involves its ability to act as a nucleophile in various reactions. The trifluoro group enhances the reactivity of the boron center, allowing it to participate in cross-coupling reactions. The compound targets specific molecular pathways, facilitating the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The oxan-2-yl group distinguishes K[oxan-2-yl-BF₃] from other trifluoroborates:

- Aryl/heteroaryl derivatives (e.g., K[Ph-BF₃], K[N-methylindolo-BF₃]) feature aromatic substituents that confer electron-withdrawing or donating effects. For example, electron-rich substituents like p-tolyl (K[p-tolyl-BF₃]) enhance stability but may slow coupling reactions, while electron-deficient groups like 2-nitrophenyl (K[2-NO₂Ph-BF₃]) accelerate reactivity .

- Alkenyl/alkynyl derivatives (e.g., K[vinyl-BF₃], K[phenylethynyl-BF₃]) possess sp² or sp carbons directly bonded to boron, enabling stereospecific couplings. These groups are less sterically hindered than oxan-2-yl but may exhibit lower solubility in polar media .

- Strained systems (e.g., bicyclo[1.1.1]pentane derivatives) introduce significant steric hindrance, reducing reaction yields compared to less bulky substituents .

Reactivity in Cross-Coupling Reactions

Key Observations :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Stability (Storage) |

|---|---|---|---|

| K[Ph-BF₃] | 198.01 | Low | High |

| K[vinyl-BF₃] | 139.96 | Moderate | Moderate |

| K[oxan-2-yl-BF₃] | ~210.04* | High | High |

| K[BCP-BF₃] | 330.24 | Low | High |

*Estimated based on analogous oxan-4-yl derivative .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for potassium trifluoro(oxan-2-yl)boranuide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or transmetallation reactions. For example, halogenated oxane precursors react with potassium trifluoroborate under anhydrous conditions (e.g., THF or DMF solvents, 0–25°C). Yield optimization requires strict control of moisture, as trifluoroborates are hygroscopic . Purification via recrystallization in ethanol/water mixtures enhances purity (>95%) .

Q. How does the stability of potassium trifluoro(oxan-2-yl)boranuide compare to other organotrifluoroborates in aqueous environments?

- Methodological Answer : The oxan-2-yl group improves hydrolytic stability compared to aliphatic analogs (e.g., propyltrifluoroborates) due to steric hindrance from the cyclic ether. However, prolonged exposure to water (>24 hours) or acidic conditions (pH < 5) leads to decomposition into boronic acids. Stability assays using <sup>19</sup>F NMR can monitor degradation kinetics .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- <sup>11</sup>B NMR : A singlet near δ = −2.5 ppm confirms the trifluoroborate structure.

- <sup>19</sup>F NMR : Three equivalent fluorines appear as a sharp peak at δ = −135 to −140 ppm.

- IR Spectroscopy : B–F stretches at 1100–1200 cm⁻¹ and C–O–C vibrations (oxane ring) at 950–1050 cm⁻¹ .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions with this compound be optimized for stereoselective biaryl synthesis?

- Methodological Answer : Use Pd(PPh3)4 or PdCl2(dppf) catalysts in degassed THF/water (9:1) at 60–80°C. The oxan-2-yl group’s electron-donating properties enhance oxidative addition rates. For stereoselectivity, chiral ligands like BINAP or Josiphos improve enantiomeric excess (ee > 90%) . Kinetic studies show pseudo-first-order dependence on catalyst loading .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for SN2 mechanisms. The oxan-2-yl group’s ring strain (≈25 kcal/mol) lowers activation energy compared to non-cyclic analogs. Solvent effects (PCM models) highlight THF’s role in stabilizing intermediates .

Q. How do contradictory data on boron-fluorine bond dissociation energies (BDEs) impact reaction design?

- Methodological Answer : Discrepancies in BDEs (e.g., 120–135 kcal/mol) arise from experimental methods (e.g., calorimetry vs. spectroscopy) and computational approximations. To mitigate errors, validate BDEs via competitive kinetic experiments using halogenated aryl partners. Redundant cross-coupling trials with controlled Pd(0)/Pd(II) ratios improve reproducibility .

Q. What strategies resolve challenges in isolating boron-containing byproducts during oxidation?

- Methodological Answer : Oxidative byproducts (e.g., boronic acids) are separable via column chromatography (silica gel, ethyl acetate/hexane eluent) or fractional crystallization. Chelating agents like 2,2'-bipyridyl stabilize intermediates, reducing side reactions. LC-MS with electrospray ionization (ESI) monitors byproduct formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.